N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

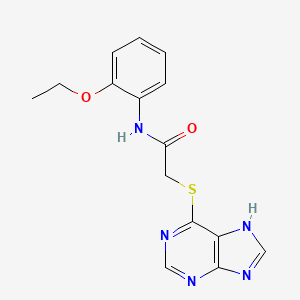

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a purine core linked via a sulfanyl group to an ethoxyphenyl-substituted acetamide moiety. Its structure combines a purine ring system, known for its role in nucleotide metabolism and signaling, with a substituted phenyl group that modulates physicochemical properties such as solubility and bioavailability.

Properties

Molecular Formula |

C15H15N5O2S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C15H15N5O2S/c1-2-22-11-6-4-3-5-10(11)20-12(21)7-23-15-13-14(17-8-16-13)18-9-19-15/h3-6,8-9H,2,7H2,1H3,(H,20,21)(H,16,17,18,19) |

InChI Key |

TZDPHYBGJGOSGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 2-ethoxyaniline and 6-mercaptopurine.

Step 1: The 2-ethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-ethoxyphenyl)-2-chloroacetamide.

Step 2: The N-(2-ethoxyphenyl)-2-chloroacetamide is then reacted with 6-mercaptopurine in the presence of a base like potassium carbonate to yield N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Scaling up reaction volumes: .

Optimizing reaction temperatures and times: .

Using continuous flow reactors: to improve efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in nucleotide metabolism.

Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive molecules.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The ethoxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide () :

The methoxy groups at positions 2 and 4 on the phenyl ring enhance electron-donating effects compared to the ethoxy group in the target compound. Methoxy substituents generally increase lipophilicity but may reduce metabolic stability due to demethylation pathways. Ethoxy groups, being bulkier, could hinder enzymatic degradation, improving half-life .- The methoxyphenyl group in this analog showed anti-cancer activity against HCT-1 and MCF-7 cell lines, suggesting that the target compound’s ethoxyphenyl group might offer similar or improved efficacy depending on receptor specificity .

- N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (): This patent compound features a benzothiazole ring instead of purine. The ethoxy group here is part of the benzothiazole system, highlighting structural flexibility in acetamide design .

Modifications to the Purine Core

N-(6-Chloro-7H-purin-2-yl)acetamide () :

Chlorination at the purine’s 6-position alters electron distribution, which could enhance DNA intercalation or kinase inhibition. The target compound’s sulfur linkage (vs. a direct acetamide bond in this analog) may reduce steric hindrance, improving target accessibility .2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,6-trimethylphenyl)acetamide () :

Methylation and oxidation of the purine ring increase hydrophobicity, favoring blood-brain barrier penetration. The trimethylphenyl group in this compound contrasts with the ethoxyphenyl group in the target compound, suggesting divergent therapeutic targets (e.g., CNS vs. peripheral tissues) .

Pharmacological Activity Profiles

- Anti-Cancer Potential: Quinazoline-sulfonyl analogs () demonstrated potent activity via kinase inhibition. The target compound’s purine core may target adenosine receptors or purine-metabolizing enzymes, offering a distinct mechanism .

- Antimicrobial Activity: The 2-aminophenylsulfanyl analog () highlights the role of sulfanyl linkages in disrupting microbial membranes or enzymes. The target compound’s purine moiety could add nucleotide synthesis interference as a secondary mechanism .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Bulkier ethoxy groups may resist cytochrome P450 oxidation better than methoxy groups, reducing first-pass metabolism .

Biological Activity

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that exhibits significant biological activity due to its unique structural features. This compound combines an ethoxyphenyl group and a purine derivative, which allows it to interact with various biological targets, influencing cellular processes and potentially leading to therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 329.4 g/mol

The purine moiety in the compound enables it to mimic natural nucleotides, which is crucial for its biological activity. The ethoxyphenyl group may enhance its binding affinity to biological targets, allowing for more effective interactions with enzymes and receptors involved in nucleic acid metabolism.

The mechanism of action of this compound primarily involves:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in DNA and RNA synthesis, similar to other purine analogs. This activity could be beneficial in treating conditions such as cancer or viral infections where nucleic acid metabolism plays a critical role.

- Binding Affinity : The ethoxyphenyl group enhances the compound's binding affinity to specific receptors or enzymes, potentially leading to altered cellular pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting the proliferation of cancer cells through its action on nucleic acid synthesis pathways. Its structural similarities with known anticancer agents like 6-mercaptopurine support this hypothesis.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in various studies. It may down-regulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 6-Mercaptopurine | Purine analog | Treatment of leukemia; inhibits nucleotide synthesis |

| Allopurinol | Purine derivative | Treats gout by inhibiting xanthine oxidase |

| Azathioprine | Prodrug | Immunosuppressive agent used in organ transplantation |

| This compound | Unique hybrid | Potential anticancer and anti-inflammatory activities |

Case Studies and Research Findings

- In vitro Studies : Research has shown that this compound effectively inhibits specific enzymes related to nucleic acid synthesis, demonstrating potential as an anticancer drug.

- Animal Models : In vivo studies using animal models have indicated that the compound can reduce tumor growth and inflammation markers, suggesting its therapeutic efficacy in cancer treatment and inflammatory diseases.

- Molecular Docking Studies : Computational analyses have predicted strong binding interactions between this compound and various biological targets, providing insights into its mechanism of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.